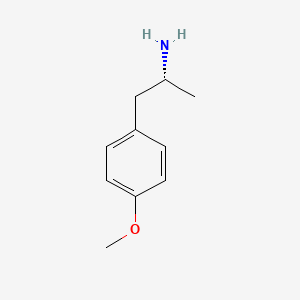
CICLO(-ASP-ASP)
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cyclo(-asp-asp) has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide cyclization and stability. Researchers use it to investigate the effects of cyclization on peptide conformation and reactivity.
Biology: Cyclo(-asp-asp) exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics. It also shows potential as an enzyme inhibitor, particularly for enzymes involved in protein degradation.
Medicine: The compound is being explored for its potential in drug delivery systems. Its stability and biocompatibility make it suitable for encapsulating and delivering therapeutic agents.
Industry: Cyclo(-asp-asp) can be used in the development of biodegradable polymers and materials. Its incorporation into polymer matrices can enhance the mechanical properties and biodegradability of the resulting materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclo(-asp-asp) can be synthesized through several methods, including solution-phase and solid-phase peptide synthesis. One common approach involves the cyclization of a linear dipeptide precursor. The linear dipeptide, aspartyl-aspartic acid, is first synthesized using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The cyclization is then achieved by treating the linear dipeptide with a cyclizing agent like triphosgene under basic conditions.
Industrial Production Methods: In an industrial setting, the production of cyclo(-asp-asp) can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of the linear dipeptide, which can then be cyclized using optimized reaction conditions. The use of high-throughput techniques and continuous flow reactors can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclo(-asp-asp) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Cyclo(-asp-asp) can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce reduced forms of the cyclic dipeptide.
Mecanismo De Acción
The mechanism by which cyclo(-asp-asp) exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by mimicking the natural substrates or products. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. Additionally, the cyclic structure of cyclo(-asp-asp) enhances its stability and resistance to enzymatic degradation, allowing it to persist longer in biological environments.
Comparación Con Compuestos Similares
Cyclo(-asp-asp) can be compared to other cyclic dipeptides, such as cyclo(serine-serine) and cyclo(tyrosine-tyrosine). While these compounds share a similar cyclic structure, they differ in their amino acid composition, leading to variations in their chemical and biological properties. For instance:
Cyclo(serine-serine): Exhibits different reactivity due to the presence of hydroxyl groups in serine residues.
Cyclo(tyrosine-tyrosine): Contains aromatic rings, which can participate in π-π interactions and affect the compound’s stability and binding affinity.
Cyclo(-asp-asp) is unique due to the presence of carboxyl groups in aspartic acid residues, which can engage in hydrogen bonding and ionic interactions. These properties contribute to its distinct reactivity and biological activity.
Propiedades
IUPAC Name |
2-[(2S,5S)-5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6/c11-5(12)1-3-7(15)10-4(2-6(13)14)8(16)9-3/h3-4H,1-2H2,(H,9,16)(H,10,15)(H,11,12)(H,13,14)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAZZUSURHBTKP-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426346 | |
| Record name | 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35309-53-6 | |
| Record name | 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















